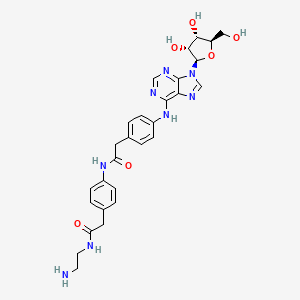

Adenosine amine congener

描述

腺苷胺类似物是一种合成的化合物,以其对 A1 腺苷受体的选择性激动活性而闻名。这种化合物因其潜在的治疗应用而备受关注,尤其是在神经保护和耳保护方面。 腺苷胺类似物已被证明可以改善噪音和顺铂引起的耳蜗损伤,使其成为治疗听力损失和其他神经系统疾病的有希望的候选药物 .

准备方法

合成路线和反应条件: 腺苷胺类似物的合成通常涉及通过一系列化学反应对腺苷进行修饰。一种常见的方法包括在受控条件下用适当的胺烷基化腺苷。反应通常在二甲基亚砜 (DMSO) 或乙腈等有机溶剂中进行,并使用碳酸钾等碱来促进反应。然后使用色谱技术纯化产物,以实现高纯度。

工业生产方法: 腺苷胺类似物的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大程度地提高产率和纯度,同时最大程度地降低成本和环境影响。采用高级纯化技术,如高效液相色谱 (HPLC),以确保化合物满足研究和潜在治疗应用所需的严格质量标准。

化学反应分析

反应类型: 腺苷胺类似物会发生各种化学反应,包括:

氧化: 该反应可以修饰分子上的官能团,可能改变其生物活性。

还原: 还原反应可用于修饰化合物的结构,影响其受体结合亲和力。

常见试剂和条件:

氧化: 在酸性或碱性条件下使用过氧化氢或高锰酸钾等试剂。

还原: 常见的还原剂包括硼氢化钠或氢化铝锂。

取代: 在合适的离去基团和碱的存在下,亲核试剂如胺或硫醇。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生羟基化衍生物,而取代反应可以产生多种功能化的类似物。

科学研究应用

Neuroprotective Effects

ADAC has demonstrated promising neuroprotective properties, particularly in models of cerebral ischemia and neurodegenerative diseases.

Case Study: Ischemic Protection

- Study Overview : Research conducted by Von Lubitz et al. highlighted that low concentrations of ADAC effectively protected hippocampal neurons against ischemic damage.

- Methodology : The study involved both acute and chronic treatments with ADAC in animal models.

- Findings : ADAC significantly reduced neuronal death and preserved cognitive function following ischemic events .

Otoprotection

ADAC's role in protecting auditory functions from damage caused by noise exposure and ototoxic agents like cisplatin has been extensively studied.

Noise-Induced Hearing Loss

- Research Findings : A study indicated that ADAC mitigates noise-induced hearing loss in a dose- and time-dependent manner. The most effective doses ranged from 100 to 200 μg/kg, showing significant protective effects within the first 24 hours after exposure .

| Dose (μg/kg) | Hearing Protection (dB) |

|---|---|

| 25 | 10 |

| 50 | 15 |

| 100 | 20 |

| 200 | 21 |

Cisplatin-Induced Ototoxicity

- Study Overview : A study published in World Journal of Clinical Cases demonstrated that systemic administration of ADAC could ameliorate cisplatin-induced hearing loss.

- Results : ADAC improved the survival rates of outer hair cells and reduced apoptosis in cochlear tissues exposed to cisplatin, indicating its potential as an otoprotective agent .

Pharmacokinetics of this compound

Understanding the pharmacokinetic properties of ADAC is crucial for its application in clinical settings.

Pharmacokinetic Study

- Methodology : A liquid chromatography-tandem mass spectrometry method was developed to measure ADAC levels in rat perilymph following intravenous administration.

- Findings : ADAC was detectable within two minutes post-administration and remained above the minimal effective concentration for at least two hours. Notably, exposure to noise altered its pharmacokinetic profile, suggesting changes in the blood-labyrinth barrier permeability .

作用机制

腺苷胺类似物主要通过激活 A1 腺苷受体发挥作用。这些受体是 G 蛋白偶联受体,它们抑制腺苷酸环化酶活性,导致环状 AMP 水平下降。这种对细胞内信号通路的影响会导致各种生理效应,包括神经保护和氧化应激的减少。 该化合物还抑制谷氨酸释放和电压门控钙通道,进一步促进了其对神经元和耳蜗细胞的保护作用 .

相似化合物的比较

与其他腺苷受体激动剂相比,腺苷胺类似物在对 A1 腺苷受体的高选择性方面是独一无二的。类似的化合物包括:

N6-环戊基腺苷 (CPA): 另一种选择性 A1 受体激动剂,但具有不同的药代动力学特性。

N6-环己基腺苷 (CHA): 以其有效的 A1 受体活性而闻名,但选择性低于腺苷胺类似物。

2-氯腺苷: 一种非选择性腺苷受体激动剂,具有更广泛的生物效应。

腺苷胺类似物的特异性和有效性使其成为研究和潜在治疗应用中的一种有价值的化合物。

生物活性

Adenosine amine congener (ADAC) is a selective A1 adenosine receptor agonist that has garnered attention for its diverse biological activities, particularly in neuroprotection and otoprotection. This article explores the biological activity of ADAC, highlighting its mechanisms of action, pharmacokinetic properties, and therapeutic potential through various studies and findings.

ADAC exerts its effects primarily through the activation of A1 adenosine receptors, which are known to have neuroprotective properties. The compound has been shown to:

- Protect Neurons : ADAC effectively protects hippocampal neurons against cerebral ischemia, demonstrating significant neuroprotective effects in both acute and chronic treatment models .

- Reduce Apoptosis : In cochlear tissues, ADAC reduces apoptosis induced by cisplatin, a chemotherapeutic agent known for its ototoxic effects. This action is particularly evident in sensory hair cells and strial marginal cells .

- Mitigate Oxidative Stress : By reducing oxidative stress in noise-exposed cochlea, ADAC helps preserve sensory hair cells, suggesting a protective role against hearing loss .

Pharmacokinetics

Recent studies have investigated the pharmacokinetic properties of ADAC following systemic administration. Key findings include:

- Rapid Detection : ADAC was detected in rat cochlear perilymph within two minutes post-intravenous administration, remaining above its minimal effective concentration for at least two hours .

- Influence of Noise Exposure : The pharmacokinetic profile of ADAC was altered by noise exposure, indicating changes in blood-labyrinth barrier permeability or cochlear blood flow .

Case Studies and Research Findings

- Neuroprotection in Ischemia :

- Otoprotection Against Cisplatin :

- Cochlear Injury Models :

Table 1: Summary of Biological Activities of ADAC

Table 2: Effects of ADAC on Hearing Loss

| Study | Treatment Regimen | Outcome |

|---|---|---|

| Gunewardene et al. (2013) | Co-administered with cisplatin | Reduced ABR threshold shifts |

| Saito et al. (2004) | Chronic treatment | Improved survival in models |

属性

IUPAC Name |

N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N8O6/c29-9-10-30-21(38)11-16-1-5-18(6-2-16)34-22(39)12-17-3-7-19(8-4-17)35-26-23-27(32-14-31-26)36(15-33-23)28-25(41)24(40)20(13-37)42-28/h1-8,14-15,20,24-25,28,37,40-41H,9-13,29H2,(H,30,38)(H,34,39)(H,31,32,35)/t20-,24-,25-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRJCQJVFMHZOO-QZHHGCDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)CC(=O)NCCN)NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)CC(=O)NCCN)NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60914331 | |

| Record name | N-{4-[2-(4-{2-[(2-Aminoethyl)imino]-2-hydroxyethyl}anilino)-2-oxoethyl]phenyl}-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96760-69-9 | |

| Record name | Adenosine amine congener | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096760699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{4-[2-(4-{2-[(2-Aminoethyl)imino]-2-hydroxyethyl}anilino)-2-oxoethyl]phenyl}-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。